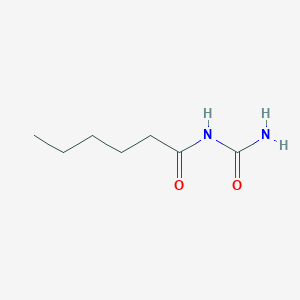

n-Carbamoylhexanamide

Description

Structure

3D Structure

Properties

CAS No. |

14299-58-2 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N-carbamoylhexanamide |

InChI |

InChI=1S/C7H14N2O2/c1-2-3-4-5-6(10)9-7(8)11/h2-5H2,1H3,(H3,8,9,10,11) |

InChI Key |

OAOMJSRSTBTISX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N Carbamoylhexanamide and Its Analogs

Direct Carbamoylation Routes to N-Carbamoylhexanamide

The direct formation of the this compound structure hinges on the creation of an N-acylurea moiety from suitable precursors. The primary strategies involve the reaction of a hexanamide (B146200) derivative with an isocyanate source or the coupling of hexanoic acid with a urea (B33335) equivalent.

Investigation of Precursor Reactivity and Selectivity

The selection of precursors is critical in directing the synthesis towards the desired this compound product with high selectivity. The two main precursors for the hexanoyl portion are hexanamide and hexanoic acid.

One established method for the synthesis of N-acylureas involves the reaction of primary amides with isocyanates. reading.ac.uk In the context of this compound, this would involve the reaction of hexanamide with isocyanic acid or a salt thereof, such as potassium isocyanate. The nucleophilic nitrogen of the amide attacks the electrophilic carbonyl carbon of the isocyanate.

Alternatively, the reaction of a carboxylic acid with a carbodiimide (B86325) is a widely used method for forming N-acylureas. ias.ac.in For this compound, this would entail the reaction of hexanoic acid with a carbodiimide. This reaction is known to sometimes produce N-acylurea as a byproduct, but conditions can be optimized to favor its formation. ias.ac.inresearchgate.net The choice of carbodiimide and reaction conditions, such as solvent and temperature, plays a crucial role in the selectivity of this reaction. The use of water as a solvent at room temperature has been shown to be effective for the synthesis of N-acylurea derivatives from various carboxylic acids and N,N'-dialkyl carbodiimides. ias.ac.in

Another potential route involves the reaction of an acyl chloride, such as hexanoyl chloride, with urea or a urea salt like sodium urea. google.com This method provides a direct pathway to the N-acylurea structure.

The reactivity of these precursors is influenced by electronic and steric factors. Electron-donating groups on the acyl chain can enhance the nucleophilicity of the amide nitrogen, while bulky substituents may hinder the approach of the isocyanate or carbodiimide.

Mechanistic Analysis of Carbonyl Activation in this compound Synthesis

The core of this compound synthesis lies in the activation of a carbonyl group to facilitate the formation of the new carbon-nitrogen bond. The mechanisms vary depending on the chosen synthetic route.

In the reaction of hexanamide with an isocyanate, the lone pair of electrons on the amide nitrogen directly attacks the carbonyl carbon of the isocyanate. This is followed by proton transfer to yield the final this compound product.

The mechanism of N-acylurea formation from a carboxylic acid and a carbodiimide is more intricate. Initially, the carboxylic acid protonates the carbodiimide, which then gets attacked by the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate can then undergo an intramolecular O-to-N acyl migration to form the stable N-acylurea. ias.ac.inresearchgate.net This rearrangement is a key step in the formation of this compound via this route. The stability of the O-acylisourea intermediate and the rate of the acyl migration can be influenced by the solvent and the specific carbodiimide used.

When using an acyl chloride and urea, the highly electrophilic carbonyl carbon of the acyl chloride is directly attacked by the nucleophilic nitrogen of urea. This is a classic nucleophilic acyl substitution reaction.

Catalytic Systems for Efficient this compound Formation

While many syntheses of N-acylureas can proceed without a catalyst, particularly when using highly reactive precursors like acyl chlorides, catalytic systems can enhance efficiency, selectivity, and reaction rates, especially for less reactive substrates.

For the coupling of anilides and enamides with isocyanates, a rhodium(III)-catalyzed protocol has been developed, which could be analogous to the synthesis of this compound derivatives. nih.gov Copper-catalyzed multicomponent synthesis of N-acyl amidines from acyl nitrenes has also been reported, suggesting the potential for copper catalysis in related transformations. acs.org

Furthermore, enzymatic approaches for the synthesis of N-acyl amino acid amides have been explored, which involve the activation of carboxylic acids. nih.govrsc.org These biocatalytic methods, employing enzymes like lipases or acyl-adenylating enzymes, could potentially be adapted for the synthesis of this compound, offering a greener alternative to traditional chemical methods.

The table below summarizes the key aspects of the direct synthetic routes to this compound.

| Route | Precursors | Key Mechanistic Feature | Potential Catalysts |

| Amide-Isocyanate | Hexanamide, Isocyanic Acid/Isocyanate | Nucleophilic attack of amide on isocyanate | None typically required |

| Carboxylic Acid-Carbodiimide | Hexanoic Acid, Carbodiimide | O-to-N acyl migration of O-acylisourea | Rh(III), Copper (for analogs) |

| Acyl Chloride-Urea | Hexanoyl Chloride, Urea | Nucleophilic acyl substitution | None typically required |

Synthesis of this compound Derivatives and Structural Analogs

The core structure of this compound can be modified to explore structure-activity relationships or to introduce new functionalities. This involves either altering the alkyl chain or interconverting the existing functional groups.

Exploration of Alkyl Chain Modifications

Modifications to the hexyl chain of this compound can be achieved by starting with appropriately substituted precursors. For instance, using a substituted hexanoic acid or hexanamide in the synthetic routes described in section 2.1 would lead to derivatives with modified alkyl chains.

The synthesis of N-alkyl-N'-acylureas has been reported, which involves the reaction of an N-alkyl amide with an isocyanate. nih.gov This suggests that N-alkylated derivatives of this compound could be prepared from N-alkylhexanamides. Solid-phase synthesis methods have also been developed for the preparation of N-acylated-N'-alkylated ureas, offering a versatile approach to a variety of derivatives. figshare.com

Furthermore, the introduction of functional groups onto the alkyl chain, such as a hydroxyl group, could be achieved by using a precursor like 6-hydroxyhexanoic acid. The resulting hydroxylated this compound could then serve as a handle for further functionalization.

Functional Group Interconversions of this compound

The N-acylurea functionality of this compound can undergo several transformations, allowing for the synthesis of a range of structural analogs.

Hydrolysis: The amide bonds in this compound can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and urea. chemguide.co.uklibretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis typically requires heating with a strong acid, leading to the formation of the carboxylic acid and the corresponding ammonium (B1175870) salt. Basic hydrolysis, often carried out with heating in an aqueous solution of a strong base like sodium hydroxide (B78521), produces the carboxylate salt and ammonia (B1221849). chemguide.co.uk

Reduction: The carbonyl groups of the N-acylurea moiety can be reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide functionalities. The reduction of amides with LiAlH₄ typically yields amines. masterorganicchemistry.comyoutube.com In the case of this compound, this could potentially lead to the formation of hexylamine (B90201) and other reduced products, depending on the reaction conditions. The ester-like carbonyl is typically reduced to an alcohol, while the amide carbonyl is reduced to a methylene (B1212753) group.

The table below outlines the functional group interconversions of this compound.

| Reaction | Reagents | Product(s) |

| Acidic Hydrolysis | Strong Acid (e.g., HCl), Heat | Hexanoic Acid, Ammonium Salt |

| Basic Hydrolysis | Strong Base (e.g., NaOH), Heat | Hexanoate Salt, Ammonia |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Hexylamine and other reduced species |

Stereoselective Synthesis Approaches for this compound

While specific literature on the stereoselective synthesis of this compound is not extensively documented, the principles can be inferred from methodologies applied to chiral N-acylureas. The introduction of chirality is a key consideration when these molecules are intended for applications where specific stereoisomers exhibit desired activity.

One common strategy involves the use of chiral building blocks. For instance, a chiral carboxylic acid or a chiral amine can be employed as a starting material. The reaction of a chiral acyl chloride with urea, or a chiral isocyanate with an amide, can proceed with the retention of configuration at the stereocenter.

Another approach is the use of chiral auxiliaries. In this method, a non-chiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

Furthermore, catalytic asymmetric synthesis represents a more advanced and efficient method for establishing stereocenters. This can involve the use of chiral catalysts, such as enzymes or metal-ligand complexes, to favor the formation of one enantiomer over the other. For example, a kinetic resolution process catalyzed by a chiral catalyst could be used to separate a racemic mixture of an intermediate, or an asymmetric acylation could be employed.

Below is a table summarizing potential stereoselective synthetic approaches applicable to this compound and its analogs:

| Approach | Description | Key Reagents/Components | Potential Outcome |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Chiral carboxylic acids, chiral amines | High enantiomeric purity if no racemization occurs. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereoselective transformations. | Evans auxiliaries, Oppolzer's sultams | Good to excellent stereoselectivity. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to control the stereochemical outcome. | Chiral metal complexes, enzymes (e.g., lipases) | High catalytic efficiency and enantioselectivity. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and other N-acylureas aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, maximization of atom economy, and minimization of waste.

Solvent-Free or Aqueous Reaction Media

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. For the synthesis of N-acylureas, conducting reactions in water or under solvent-free conditions are attractive options.

Aqueous synthesis can be challenging due to the potential for hydrolysis of reactants or intermediates. However, the use of surfactants or phase-transfer catalysts can facilitate reactions between water-insoluble organic reactants in an aqueous medium.

Solvent-free reactions, often facilitated by microwave irradiation or grinding (mechanochemistry), can lead to significantly reduced waste and often faster reaction times. For instance, the reaction of a carboxylic acid, urea, and a dehydrating agent could potentially be carried out by heating the solid reactants together without a solvent.

The table below outlines the benefits and challenges of green solvent systems in the synthesis of N-acylureas.

| Reaction Medium | Advantages | Challenges | Potential for this compound Synthesis |

| Aqueous Media | Environmentally benign, low cost, non-flammable. | Hydrolysis of reactants/products, poor solubility of organic compounds. | Feasible with phase-transfer catalysts or co-solvents. |

| Solvent-Free | Reduced waste, potential for faster reactions, simplified workup. | Potential for localized overheating, may not be suitable for all reaction types. | Promising for solid-state reactions, possibly with microwave or thermal activation. |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are preferred as they generate less waste.

For the synthesis of this compound, addition reactions are generally more atom-economical than substitution or elimination reactions. For example, the direct addition of an amine to an isocyanate has a theoretical atom economy of 100%.

Strategies to improve atom economy and minimize waste in the synthesis of this compound and its analogs are summarized below:

| Strategy | Description | Example Application |

| Addition Reactions | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Reaction of an acyl isocyanate with an amine. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. | Development of reusable solid acid catalysts for acylation reactions. |

| One-Pot Synthesis | Combining multiple reaction steps in a single reaction vessel to reduce solvent use and purification steps. | A one-pot reaction of a carboxylic acid, urea, and a coupling agent. |

By integrating these stereoselective and green chemistry principles, the synthesis of this compound and its analogs can be advanced towards more efficient, selective, and environmentally responsible processes.

Chemical Reactivity and Transformation Mechanisms of N Carbamoylhexanamide

Hydrolytic Stability and Degradation Pathways of N-Carbamoylhexanamide

The stability of this compound in aqueous environments is a critical parameter governing its persistence and ultimate fate. Hydrolysis, the cleavage of chemical bonds by the addition of water, is anticipated to be the primary degradation pathway.

The hydrolysis of this compound is expected to proceed via cleavage of one of the two amide-like bonds. The kinetics of this process would be dependent on factors such as pH and temperature. Thermodynamically, the hydrolysis of the acylurea to form hexanoic acid and urea (B33335) is expected to be a favorable process, driven by the formation of more stable products.

A hypothetical kinetic data table for the hydrolysis of this compound under different conditions is presented below. It is important to note that this data is illustrative and not based on experimental results.

Hypothetical Rate Constants for this compound Hydrolysis| pH | Temperature (°C) | k (s⁻¹) |

|---|---|---|

| 3 | 25 | 1.2 x 10⁻⁶ |

| 7 | 25 | 3.5 x 10⁻⁷ |

| 10 | 25 | 8.9 x 10⁻⁶ |

| 7 | 50 | 1.5 x 10⁻⁶ |

The hydrolysis of this compound can theoretically proceed through two main pathways, leading to different intermediates and final products.

Pathway A: Attack at the hexanoyl carbonyl: This would lead to the formation of hexanoic acid and urea as the final products. The initial cleavage would yield a carbamate (B1207046) intermediate which would subsequently decarboxylate.

Pathway B: Attack at the carbamoyl (B1232498) carbonyl: This pathway would initially produce hexanamide (B146200) and isocyanic acid. The isocyanic acid would then be rapidly hydrolyzed to ammonia (B1221849) and carbon dioxide.

The predominant pathway would be influenced by the relative electrophilicity of the two carbonyl carbons.

The stability of this compound is expected to be significantly influenced by pH.

Acidic conditions: Under acidic conditions, protonation of the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, accelerating the rate of hydrolysis.

Neutral conditions: At neutral pH, the rate of hydrolysis is anticipated to be at its minimum.

Basic conditions: In basic media, the hydroxide (B78521) ion, a potent nucleophile, would directly attack the carbonyl carbon, leading to an increased rate of hydrolysis.

Temperature would also play a crucial role, with higher temperatures generally leading to faster reaction rates due to increased molecular motion and the overcoming of the activation energy barrier for hydrolysis.

Nucleophilic and Electrophilic Reactions of this compound

Beyond hydrolysis, the dual carbonyl functionality of this compound makes it susceptible to a range of nucleophilic and electrophilic reactions.

The two carbonyl groups in this compound are the primary sites for nucleophilic attack. The hexanoyl carbonyl is generally expected to be more electrophilic than the carbamoyl carbonyl due to the electron-donating nature of the adjacent nitrogen of the urea moiety. This difference in reactivity would dictate the outcome of acyl transfer reactions. For instance, reaction with an alcohol under acidic or basic catalysis would likely lead to the formation of an ester of hexanoic acid.

The nitrogen atoms in the this compound structure are nucleophilic, although their reactivity is attenuated by the delocalization of their lone pairs into the adjacent carbonyl groups. Nevertheless, they can participate in reactions such as N-alkylation or N-acylation under appropriate conditions. The relative nucleophilicity of the two distinct nitrogen atoms would influence the regioselectivity of such substitution reactions.

Regioselectivity in this compound Functionalization

The functionalization of this compound can occur at several positions, and the regioselectivity of these reactions is governed by a combination of electronic and steric factors. The molecule presents multiple potentially reactive sites: the N-H protons, the carbonyl oxygens, and the aliphatic hexanoyl chain.

N-H Acidity and Deprotonation: The protons on the nitrogen atoms exhibit different acidities. The proton on the nitrogen adjacent to the hexanoyl group (N1) is generally more acidic than the terminal NH2 protons of the urea moiety. This is due to the electron-withdrawing effect of the acyl group, which stabilizes the resulting conjugate base through resonance. Consequently, reactions involving deprotonation, such as alkylation or acylation under basic conditions, are expected to occur preferentially at this N1 position.

Carbonyl Reactivity: Both carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The acyl carbonyl carbon is generally more electrophilic than the urea carbonyl carbon. This heightened reactivity is a consequence of the adjacent electron-withdrawing hexanoyl group. Therefore, nucleophilic addition reactions are more likely to target the acyl carbonyl.

Functionalization of the Hexanoyl Chain: The aliphatic hexanoyl chain offers sites for radical functionalization. The regioselectivity of such reactions is influenced by the stability of the resulting carbon-centered radicals. The methylene (B1212753) group alpha to the acyl carbonyl (Cα) is activated, and radical abstraction at this position is favored due to the resonance stabilization of the resulting radical by the carbonyl group. Other positions on the alkyl chain are less reactive and would require more aggressive or specific reagents for functionalization.

In a study on the regioselectivity of C-H functionalization in related organic molecules, it was found that electronic and steric effects play a crucial role in determining the site of reaction. For instance, in rare-earth-catalyzed C-H alkylation, the reaction preferentially occurs at the site that leads to a more stable, less strained transition state. nih.gov While not directly studying this compound, these principles support the predicted regioselectivity based on electronic activation and steric accessibility.

Table 1: Predicted Regioselectivity of this compound Functionalization

| Reaction Type | Reagent Type | Predicted Major Site of Reaction | Rationale |

| Deprotonation/Alkylation | Base (e.g., NaH), Alkyl Halide | N1 (Amide Nitrogen) | Higher acidity due to the adjacent electron-withdrawing acyl group. |

| Nucleophilic Acyl Addition | Nucleophile (e.g., Grignard reagent) | Acyl Carbonyl Carbon | Higher electrophilicity compared to the urea carbonyl. |

| Radical Halogenation | Radical Initiator (e.g., AIBN), NBS | Cα of Hexanoyl Chain | Formation of a resonance-stabilized radical. |

This table presents predicted regioselectivity based on general principles of organic reactivity and is not based on direct experimental data for this compound.

Thermal and Photochemical Transformations of this compound

The stability and transformation of this compound under thermal and photochemical conditions are of significant interest for its handling, storage, and potential applications.

Mechanistic Studies of Thermal Decomposition

The thermal decomposition of urea, for instance, is known to produce isocyanic acid (HNCO) and ammonia (NH3) as primary products. capes.gov.br At higher temperatures, these can further react to form biuret, triuret, and cyanuric acid. capes.gov.br Similarly, the amide linkage in this compound can undergo thermolysis. Studies on the thermal decomposition of polymers containing amide and ester groups have shown that the reaction often initiates at the most thermally labile bond. mdpi.com

For this compound, the initial decomposition steps would likely involve either the cleavage of the N-C bond between the urea and the acyl group or the decomposition of the urea moiety itself.

Plausible Thermal Decomposition Pathways:

Urea Decomposition Pathway: This pathway would involve the initial breakdown of the urea portion to generate isocyanic acid and hexanamide.

Acyl-Urea Bond Cleavage: This pathway involves the homolytic or heterolytic cleavage of the bond connecting the hexanoyl group to the urea nitrogen, potentially leading to a hexanoyl radical or cation and a carbamoyl anion or radical.

A study on the thermal decomposition of related N,N-dialkoxyamides indicated that these compounds decompose via homolysis to form free radicals, following first-order kinetics. capes.gov.br This suggests that a radical-based mechanism could also be significant in the thermal decomposition of this compound.

Table 2: Potential Primary Products of this compound Thermal Decomposition

| Decomposition Pathway | Potential Primary Products |

| Urea Decomposition | Isocyanic Acid, Hexanamide |

| Acyl-Urea Bond Cleavage | Hexanoyl Radical, Carbamoyl Radical |

This table is based on the known thermal decomposition of urea and related amides and represents hypothetical pathways for this compound.

Photoinduced Rearrangements and Scission Processes

The photochemical behavior of this compound is anticipated to involve electronic excitation of the carbonyl chromophores, leading to rearrangements or cleavage reactions. The absorption of UV light can promote an electron from a non-bonding (n) or pi (π) orbital to an antibonding pi (π) orbital (n→π or π→π* transitions). princeton.edu

Photo-Fries Type Rearrangement: Analogous to the photo-Fries rearrangement of esters and anilides, this compound could potentially undergo a rearrangement where the hexanoyl group migrates from the nitrogen to the urea moiety upon photochemical excitation. This would likely proceed through a radical-pair intermediate within a solvent cage.

Norrish Type I and Type II Reactions: The carbonyl groups in this compound can undergo characteristic photochemical reactions.

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond alpha to the carbonyl group. For the acyl carbonyl, this would lead to a hexanoyl radical and a carbamoyl radical.

Norrish Type II Reaction: This reaction can occur if there is a γ-hydrogen on the hexanoyl chain that can be abstracted by the excited carbonyl oxygen. This would lead to the cleavage of the α,β-carbon-carbon bond and the formation of a smaller ketone and an alkene.

Studies on the photochemistry of urea herbicides have shown that they can undergo photolysis in aqueous solutions, with the formation of hydroxylated derivatives being a major pathway. bentham.co.uk This suggests that photooxidative processes could also play a role in the transformation of this compound in the presence of suitable sensitizers and oxygen. Furthermore, photoinduced rearrangements of acyl azides, which share the acyl-nitrogen bond, proceed through nitrene intermediates, highlighting the potential for complex reactive intermediates in the photochemistry of this compound. rsc.org

Table 3: Potential Photochemical Transformations of this compound

| Photochemical Process | Description | Potential Products |

| Photo-Fries Rearrangement | Migration of the hexanoyl group | Isomeric urea derivatives |

| Norrish Type I Cleavage | α-cleavage at the acyl carbonyl | Hexanoyl radical, Carbamoyl radical |

| Norrish Type II Reaction | γ-hydrogen abstraction by the excited acyl carbonyl | Butyl methyl ketone, Ethylene, Carbamoylamide |

This table outlines plausible photochemical reactions based on the known photochemistry of carbonyl compounds and is not based on direct experimental data for this compound.

Structure Reactivity Relationship Srr Studies of N Carbamoylhexanamide Analogs

Design and Synthesis of N-Carbamoylhexanamide Analogs for SRR Elucidation

The foundation of any SRR study is the availability of a diverse library of analog compounds. The design of this compound analogs involves strategic modifications to its core structure. These modifications typically include varying the length and branching of the hexanoyl alkyl chain, introducing different substituents on the urea (B33335) nitrogen atoms, and replacing the alkyl chain with aromatic or heterocyclic systems.

Several synthetic routes are employed to generate these analogs efficiently. A common method involves the reaction of carboxylic acids with carbodiimides, which proceeds through an O-acylisourea intermediate that rearranges to the more stable N-acylurea. ias.ac.inresearchgate.net This O-to-N acyl migration is a key step in the formation of the target compound. ias.ac.in Another versatile approach is the reaction of isocyanates with appropriate amides or amines. nih.gov For instance, acyl isocyanates can react with amines to produce N,N-disubstituted acylureas. acs.org The synthesis can also be achieved by reacting amines with a N-(phenoxycarbonyl)benzamide intermediate, which allows for the coupling of both weakly and strongly nucleophilic amines under mild conditions. nih.gov Solid-phase synthesis techniques have also been adapted to create libraries of N-acylureas by reacting resin-bound ureas with acyl chlorides. acs.org

These synthetic strategies enable the creation of a matrix of compounds where specific structural features are altered one at a time, allowing for a systematic analysis of their impact on reactivity.

| Analog ID | Modification on Hexanoyl Chain (R1) | Modification on Urea Moiety (R2, R3) | Synthetic Method |

|---|---|---|---|

| A-1 | -CH₂(CH₂)₄CH₃ (Hexanoyl) | R2=H, R3=H | Carbodiimide (B86325) Coupling |

| A-2 | -CH₃ (Acetyl) | R2=H, R3=H | Carbodiimide Coupling |

| A-3 | -C₆H₅ (Benzoyl) | R2=H, R3=H | Isocyanate Route |

| A-4 | -CH₂(CH₂)₄CH₃ (Hexanoyl) | R2=CH₃, R3=H | Solid-Phase Synthesis |

| A-5 | -CH₂(CH₂)₄CH₃ (Hexanoyl) | R2=H, R3=C₆H₅ | Isocyanate Route |

Computational Approaches to this compound SRR Analysis

Computational chemistry provides powerful tools to investigate SRR at a molecular level, offering insights that complement experimental data. These methods can predict reactivity and explain the underlying electronic and conformational factors.

Quantitative Structure-Reactivity Relationships (QSRR) modeling is a computational technique used to correlate variations in the chemical structure of a series of compounds with their measured reactivity. uliege.be In the context of this compound analogs, a QSRR model would be developed by first calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its lipophilicity (cLogP), electronic properties (e.g., partial atomic charges, dipole moment), and steric characteristics (e.g., molecular volume, surface area).

The calculated descriptors are then used as independent variables in a statistical analysis to build a mathematical model that predicts a dependent variable, which is a quantitative measure of reactivity (e.g., a reaction rate constant, k). This approach allows researchers to understand which structural properties have the most significant impact on reactivity and to predict the reactivity of novel, unsynthesized analogs.

| Analog ID | cLogP | Carbonyl Carbon Charge (e) | Molecular Volume (ų) | Reactivity (log k) |

|---|---|---|---|---|

| A-1 | 1.85 | +0.58 | 180.2 | -3.5 |

| A-2 | -0.51 | +0.60 | 105.5 | -3.2 |

| A-3 | 1.55 | +0.65 | 165.7 | -2.8 |

| A-4 | 2.10 | +0.57 | 194.5 | -3.8 |

| A-5 | 3.20 | +0.63 | 240.1 | -3.1 |

The three-dimensional shape, or conformation, of a molecule is critically important for its reactivity. nih.gov For N-acylureas like this compound, rotation around the C-N bonds of the urea and amide groups is restricted, leading to the possibility of different stable conformations (conformers). researchgate.netnih.gov The substitution pattern significantly affects the conformational preferences of the molecule. nih.govresearchgate.net

Steric and Electronic Effects on this compound Reactivity

The reactivity of the N-acylurea functional group is governed by the interplay of steric and electronic effects originating from its substituents. These effects influence the accessibility of the carbonyl carbons to nucleophilic attack and their inherent electrophilicity.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms. Bulky substituents near the acylurea moiety can physically block the approach of a reactant, slowing down or preventing a reaction. For example, replacing the linear hexanoyl chain with a branched alkyl group (e.g., a tert-butyl group) would increase steric bulk around the acyl carbonyl, potentially decreasing its susceptibility to nucleophilic attack. Similarly, bulky groups on the urea nitrogens can influence the planarity and conformational freedom of the molecule, thereby affecting reactivity. nih.gov

Electronic Effects: The electronic nature of substituents modifies the electron density distribution within the molecule. Electron-withdrawing groups (EWGs), such as halogens or nitro groups, attached to the acyl chain or urea moiety will pull electron density away from the carbonyl carbons. This makes the carbonyls more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs), like alkyl or alkoxy groups, push electron density towards the carbonyls, decreasing their electrophilicity and reactivity. In the synthesis of N-acylureas from aromatic carboxylic acids and diphenylcarbodiimide, both electron-donating and electron-withdrawing substituents on the carboxylic acid were shown to be well-tolerated, yielding the desired products. ntu.edu.tw The regioselectivity in the acylation of unsymmetrical ureas can also be dictated by electronic factors, with acylation often favoring the nitrogen attached to the group with a lower pKa. researchgate.net

| Substituent Type | Example Group | Primary Effect | Impact on Carbonyl Electrophilicity | Predicted Effect on Reactivity |

|---|---|---|---|---|

| Steric Hindrance (Bulky) | -C(CH₃)₃ | Steric | No direct change | Decrease |

| Electron-Withdrawing (EWG) | -NO₂ | Electronic (-I, -M) | Increase | Increase |

| Electron-Donating (EDG) | -OCH₃ | Electronic (+M) | Decrease | Decrease |

| Alkyl Group | -CH₂CH₃ | Electronic (+I) / Steric | Slight Decrease | Slight Decrease |

Theoretical and Computational Investigations of N Carbamoylhexanamide

Quantum Chemical Calculations of N-Carbamoylhexanamide Electronic Structure

No published studies were found that have performed quantum chemical calculations on the electronic structure of this compound.

Density Functional Theory (DFT) Studies on Reactivity Descriptors

A search for DFT studies on this compound yielded no results. Consequently, there is no data available on its reactivity descriptors such as chemical potential, hardness, or electrophilicity index derived from DFT calculations.

Ab Initio Methods for this compound Molecular Properties

There are no records of ab initio calculations being used to determine the molecular properties of this compound.

Frontier Molecular Orbital (FMO) Analysis of this compound

No FMO analysis of this compound has been reported. Therefore, information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap is not available.

In Silico Prediction of this compound Reaction Mechanisms

The prediction of reaction mechanisms through computational methods, known as in silico prediction, has become an invaluable tool in understanding the reactivity of chemical compounds. For this compound, which contains both an amide and a urea (B33335) functional group, these computational approaches can elucidate potential reaction pathways, identify key intermediates and transition states, and predict the energetic feasibility of various transformations.

Theoretical studies on related compounds, such as amides and ureas, provide a framework for predicting the reaction mechanisms of this compound. Common reactions for amides and ureas include hydrolysis, nucleophilic acyl substitution, and rearrangement reactions. youtube.com Computational models, often employing density functional theory (DFT), can map the potential energy surface for these reactions, providing insights into the activation energies and reaction kinetics. nih.gov

For instance, the hydrolysis of the amide or urea linkage in this compound can be modeled to determine which bond is more susceptible to cleavage under acidic or basic conditions. Such calculations would involve modeling the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent breakdown of this intermediate to products. youtube.com Quantum chemical calculations can provide strong evidence for the key intermediates involved in these transformations. acs.org

The following table outlines potential reaction types for this compound that can be investigated using in silico methods, along with the key aspects that would be computationally modeled.

| Reaction Type | Description | Key Computational Predictions |

| Hydrolysis (Amide) | Cleavage of the amide bond by water, typically under acidic or basic catalysis. | Tetrahedral intermediate structure, transition state energies for formation and collapse, protonation states. |

| Hydrolysis (Urea) | Cleavage of the C-N bond in the urea moiety by water. | Tetrahedral intermediate structure, activation barriers for C-N bond cleavage, influence of protonation. |

| Nucleophilic Acyl Substitution | Reaction at the amide carbonyl with a nucleophile other than water. | Reaction profile for the formation of a new tetrahedral intermediate, leaving group potential. |

| Reaction with Isocyanates | Potential for the urea nitrogen to react with an isocyanate to form a biuret-like structure. | Transition state for the nucleophilic attack of the urea nitrogen on the isocyanate carbon. nih.gov |

| Thermal Decomposition | Fragmentation of the molecule upon heating. | Bond dissociation energies, potential rearrangement pathways (e.g., formation of an isocyanate and hexanamide). rsc.org |

These computational investigations provide a powerful lens through to predict and understand the chemical behavior of this compound without the need for extensive experimental work.

Computational Spectroscopy for this compound Structural Analysis

Computational spectroscopy is a powerful method for the structural elucidation of molecules by predicting their spectroscopic features, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. youtube.com By employing quantum mechanical calculations, typically using Density Functional Theory (DFT), it is possible to calculate the magnetic shielding of nuclei and the vibrational frequencies of bonds, which directly correlate to NMR chemical shifts and IR absorption bands, respectively. spectroscopyonline.com

For this compound, computational spectroscopy can provide a theoretical spectrum that can be compared with experimental data to confirm its structure. These calculations can help in the assignment of complex spectra and provide insights into the molecule's conformation and electronic structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and urea functional groups. Computational methods can predict the frequencies of these vibrations with a good degree of accuracy. youtube.comyoutube.com

The following table presents the predicted characteristic IR absorption frequencies for this compound based on typical values for amides and ureas.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3350-3180 (often two bands for secondary amides) |

| C=O Stretch (Amide I) | 1680-1630 | |

| N-H Bend (Amide II) | 1570-1515 | |

| Urea | N-H Stretch | 3400-3200 (asymmetric and symmetric) |

| C=O Stretch | 1660-1600 | |

| N-H Bend | 1620-1520 | |

| Alkyl Chain | C-H Stretch | 2960-2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can also predict the ¹H and ¹³C NMR chemical shifts for this compound. These calculations are based on determining the magnetic shielding around each nucleus. researchgate.net The predicted chemical shifts can aid in the assignment of the experimental NMR spectrum.

Below are tables with the predicted ¹H and ¹³C NMR chemical shifts for the key structural components of this compound, based on general values for similar chemical environments.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) |

| Amide N-H | 7.5 - 8.5 |

| Urea N-H | 5.5 - 7.5 |

| α-CH₂ (to amide C=O) | 2.0 - 2.4 |

| Alkyl Chain (-CH₂-)n | 1.2 - 1.7 |

| Terminal CH₃ | 0.8 - 1.0 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Amide C=O | 172 - 176 |

| Urea C=O | 158 - 162 |

| α-CH₂ (to amide C=O) | 35 - 40 |

| Alkyl Chain (-CH₂-)n | 25 - 35 |

| Terminal CH₃ | 10 - 15 |

The combination of these computational spectroscopic techniques provides a robust methodology for the structural confirmation and detailed analysis of this compound.

Enzymatic and Biochemical Interaction Mechanisms Involving N Carbamoylhexanamide

Mechanistic Enzymology of Amidohydrolases and Carbamoylases with N-Carbamoylhexanamide as Substrate or Inhibitor

Amidohydrolases and carbamoylases are the primary enzyme classes that interact with this compound, catalyzing its hydrolysis. The efficiency and specificity of these interactions are dictated by the intricate architecture of their active sites and the catalytic mechanisms they employ.

The active sites of amidohydrolases that act on N-carbamoyl amino acids are well-characterized, providing a model for understanding the binding of this compound. These enzymes typically feature a catalytic triad (B1167595) composed of cysteine, glutamate (B1630785), and lysine (B10760008) residues. researchgate.netnih.govnih.gov For instance, in N-carbamoyl-D-amino acid amidohydrolase from Agrobacterium radiobacter, the catalytic triad consists of Cys172, Glu47, and Lys127. nih.govuniprot.org

The binding of a substrate like this compound into the active site is a highly specific process. The carbamoyl (B1232498) group of the substrate is positioned in close proximity to the catalytic residues. The hexanoyl moiety of this compound would likely occupy a hydrophobic pocket within the active site. Molecular docking studies on D-carbamoylases with various substrates have shown that hydrophobic amino acids, such as phenylalanine, proline, and glycine, contribute to the binding of the substrate's side chain through van der Waals interactions. mdpi.com Hydrogen bonds play a crucial role in stabilizing the enzyme-substrate complex. mdpi.com In the case of this compound, the amide and carbonyl groups are expected to form hydrogen bonds with active site residues, ensuring proper orientation for catalysis.

The transformation of this compound by amidohydrolases proceeds through a well-established two-step acyl-enzyme intermediate mechanism.

The catalytic cycle begins with the deprotonation of the active site cysteine (Cys172) by the glutamate residue (Glu47), which acts as a general base. nih.gov The now nucleophilic cysteine attacks the carbonyl carbon of the carbamoyl group of this compound. This results in the formation of a tetrahedral oxyanion intermediate, which is stabilized by an "oxyanion hole" formed by backbone amides and the positively charged lysine residue (Lys127). nih.gov

The intermediate then collapses, leading to the cleavage of the C-N bond and the release of 6-aminohexanamide. This first phase of the reaction is the acylation step, leaving the enzyme in a carbamoylated state. In the second phase, deacylation, a water molecule, activated by the glutamate residue, attacks the carbonyl carbon of the carbamoyl-enzyme intermediate. This generates another tetrahedral intermediate, which subsequently breaks down to release carbamic acid and regenerate the free enzyme. The unstable carbamic acid spontaneously decomposes into carbon dioxide and ammonia (B1221849).

The natural substrate range of many amidohydrolases may not be optimal for industrial applications involving synthetic compounds like this compound. Enzyme engineering techniques are therefore employed to enhance their catalytic efficiency and broaden their substrate specificity.

| Engineered Enzyme Aspect | Technique | Potential Impact on this compound Interaction |

| Substrate Specificity | Site-directed mutagenesis of active site residues | Modify binding pocket to better accommodate the hexanoyl group. |

| Catalytic Efficiency | Directed evolution, AI-driven design nih.govbakerlab.org | Increase turnover rate for faster conversion. |

| Thermostability | Random mutagenesis, consensus design | Enhance enzyme stability for industrial process conditions. |

In Vitro Biochemical Pathways of this compound Metabolism

The metabolic fate of this compound can be investigated through in vitro systems that replicate biological processes, shedding light on its transformation by microbial enzymes and its potential integration into biosynthetic pathways.

Microorganisms, particularly bacteria from the genera Pseudomonas and Brevibacterium, have demonstrated the ability to degrade caprolactam, a cyclic amide structurally related to this compound. morressier.comnih.gov The degradation pathway for caprolactam provides a strong model for the likely microbial transformation of this compound.

The initial step in the microbial degradation of caprolactam is the hydrolytic cleavage of the amide bond to form 6-aminohexanoic acid. nih.gov It is highly probable that this compound would be initially hydrolyzed by an amidohydrolase or carbamoylase to yield 6-aminohexanoic acid and carbamate (B1207046), which then decomposes to ammonia and carbon dioxide. Subsequently, the 6-aminohexanoic acid can be further metabolized. This often involves a transaminase that converts it to 6-oxohexanoate, which is then oxidized to adipic acid. morressier.com Adipic acid can then enter central metabolic pathways, such as the β-oxidation pathway. nih.gov Microbial consortia, often found in environments contaminated with plastic waste, may harbor a diverse range of enzymes capable of degrading nylon and its precursors, including this compound. mdpi.comnih.govfrontiersin.org

| Microbial Genus | Relevant Enzyme Activity | Potential Role in this compound Degradation |

| Pseudomonas | Amidohydrolase, Aminotransferase morressier.com | Hydrolysis of the carbamoyl group and subsequent deamination of the resulting 6-aminohexanoic acid. |

| Brevibacterium | Caprolactam-degrading enzymes nih.gov | Likely capable of hydrolyzing this compound as part of a similar metabolic pathway. |

| Flavobacterium | Nylon oligomer hydrolases researchgate.net | Possesses enzymes that could potentially act on this compound. |

Cell-free biosynthetic systems offer a powerful platform for the production of chemicals and the prototyping of metabolic pathways without the constraints of a living cell. nih.govwikipedia.org These systems allow for direct access to and manipulation of enzymatic reactions, making them ideal for studying and utilizing compounds like this compound.

This compound can be envisioned to play a dual role in cell-free systems. Firstly, it can serve as a substrate for the cell-free synthesis of valuable chemicals. For instance, a cell-free system containing an engineered amidohydrolase could be used to produce 6-aminohexanoic acid, a monomer for the production of Nylon-6. agilebiofoundry.org This approach avoids the complexities and potential toxicity issues associated with in vivo production. Secondly, this compound could be an intermediate in a multi-enzyme cascade within a cell-free system designed to produce more complex molecules. The modular nature of cell-free systems allows for the flexible combination of enzymes from different sources to construct novel biosynthetic pathways. nih.gov The tolerance of lyophilized cell-free protein synthesis (CFPS) reactions to various conditions could enable the creation of robust systems for the biotransformation of this compound. acs.org

| Application in Cell-Free Systems | Description | Potential Advantage |

| Precursor for Bioproduction | This compound is converted by a specific enzyme (e.g., amidohydrolase) to a desired product like 6-aminohexanoic acid. agilebiofoundry.org | High product yield and purity, simplified downstream processing. |

| Intermediate in a Cascade Reaction | Part of a multi-step enzymatic pathway to synthesize more complex molecules. | Allows for the construction of novel biosynthetic routes not found in nature. |

| Prototyping of Metabolic Pathways | Rapidly test and optimize enzyme combinations for the conversion of this compound. wikipedia.org | Accelerates the design-build-test cycle for metabolic engineering. |

Advanced Analytical Methodologies for N Carbamoylhexanamide Research

Spectroscopic Techniques for Mechanistic Elucidation of N-Carbamoylhexanamide

Spectroscopic methods are indispensable for gaining insight into the molecular structure, bonding, and conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization and quantitative analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, specific resonances corresponding to the protons in the hexanoyl chain and the NH and NH₂ groups of the urea (B33335) moiety can be identified. The chemical shifts of these protons are sensitive to the electronic environment, providing valuable structural information. For instance, the NH proton of the acylurea group typically appears as a broad singlet. ias.ac.in

¹³C NMR spectroscopy is equally informative, with characteristic signals for the two carbonyl carbons of the N-carbamoyl group, which are crucial for confirming the N-acylurea structure. ias.ac.inresearchgate.net Systematic analysis of ¹H and ¹³C NMR spectra allows for the description of the structural parameters of the molecule. enu.kz

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (e.g., COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals, confirming the connectivity within the this compound molecule. Furthermore, quantitative NMR (qNMR) has been developed as a precise method for determining the concentration of N-acylurea adducts, which can be critical impurities in certain synthetic preparations. nih.gov Solid-state NMR has also been successfully applied to characterize N-acylurea derivatives within biopolymers, offering insights into their structure in a non-solution environment. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| CH₃ | 0.9 | 14.0 |

| CH₂ (multiple) | 1.3 - 1.7 | 22.5, 25.0, 31.5 |

| CH₂-C=O | 2.3 | 37.0 |

| C=O (hexanoyl) | - | ~175 |

| C=O (urea) | - | ~155 |

| NH | ~8.0 (broad) | - |

| NH₂ | ~6.5 (broad) | - |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound, offering insights into its bonding and conformation.

Raman spectroscopy, while also probing vibrational modes, offers advantages in studying aqueous solutions and for analyzing conformational changes. utexas.eduescholarship.org It has been employed to investigate the secondary structure of peptides and proteins where N-acylurea moieties might be present as modifications. acs.org By analyzing the amide I and amide II regions of the Raman spectrum, researchers can gain information about the conformational state of the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| N-H | Stretch | 3400 - 3200 | 3400 - 3200 |

| C-H (aliphatic) | Stretch | 2960 - 2850 | 2960 - 2850 |

| C=O (acyl) | Stretch | ~1710 | ~1710 |

| C=O (urea) | Stretch | ~1680 | ~1680 |

| N-H | Bend | 1640 - 1550 | 1640 - 1550 |

| C-N | Stretch | 1400 - 1200 | 1400 - 1200 |

Chromatographic Separation Techniques for this compound and its Adducts

Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures, such as reaction products or biological matrices.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of N-acylureas. fiveable.me Reversed-phase HPLC, often using C18 columns, is commonly employed to separate this compound from starting materials, reagents, and other byproducts based on its polarity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.govrsc.org

HPLC methods are crucial for monitoring the progress of reactions that may produce N-acylureas, allowing for real-time assessment and optimization of reaction conditions to minimize the formation of these as unwanted side products. fiveable.me The development of high-resolution HPLC methods, including those utilizing ultra-high performance liquid chromatography (UHPLC), enables the separation of closely related N-acylurea adducts and isomers. nih.gov

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), this technique can be applied to its volatile derivatives or degradation products. diva-portal.org For instance, derivatization of the N-acylurea functionality or analysis of smaller, more volatile molecules resulting from the thermal or chemical degradation of this compound could be performed using GC. nih.gov GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for the identification of these compounds. The use of an Atmospheric Pressure Gas Chromatography (APGC) source can also be employed for such analyses. purdue.edu

Mass Spectrometry for Structural Characterization and Reaction Profiling

Mass Spectrometry (MS) is a highly sensitive and specific technique for the determination of the molecular weight and structural elucidation of this compound. It is often coupled with chromatographic separation techniques like LC or GC.

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which can be used to confirm its elemental composition. unb.ca Tandem mass spectrometry (MS/MS) is invaluable for structural characterization. purdue.eduunifi.it By inducing fragmentation of the protonated or deprotonated this compound ion, a characteristic fragmentation pattern is generated. The analysis of these fragment ions allows for the confirmation of the N-acylurea structure and the differentiation from potential isomers, such as the O-acylisourea, which is a common and reactive intermediate in carbodiimide-mediated reactions. purdue.eduunb.ca

LC-MS and LC-MS/MS are the methods of choice for identifying and quantifying N-acylurea byproducts in various synthetic and biological systems. unifi.itnih.gov These techniques offer the high sensitivity and selectivity required to detect trace amounts of this compound and its adducts in complex matrices. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for the structural elucidation of molecules. The process involves the mass selection of a specific ion, its fragmentation through collision with an inert gas, and the subsequent analysis of the resulting fragment ions. This technique generates a fragmentation pattern that serves as a structural fingerprint, enabling the confident identification of this compound, even within intricate biological or chemical matrices.

During MS/MS analysis, the protonated molecule of this compound ([M+H]⁺) undergoes collision-induced dissociation (CID), leading to predictable bond cleavages. The fragmentation of N-acylureas, such as this compound, often involves the characteristic loss of isocyanic acid (HNCO) and cleavages at the acyl and carbamoyl (B1232498) groups. The analysis of these specific fragments is crucial for confirming the compound's identity. For instance, studies on other carbamoyl derivatives show that fragmentation patterns are key to their identification. nih.gov The fragmentation of the alkyl chain can also produce a series of ions with regular mass differences, which further aids in structure confirmation. youtube.com

Table 1: Postulated MS/MS Fragment Ions of Protonated this compound ([M+H]⁺) This table presents theoretically derived data based on the chemical structure of this compound and known fragmentation patterns of related compounds.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 159.11 | 116.12 | HNCO (Isocyanic Acid) | [Hexanamide+H]⁺ |

| 159.11 | 99.08 | C2H4N2O (Carbamoylformamide) | [Hexanoyl]⁺ |

| 159.11 | 72.08 | C4H7NO (Butenyl-formamide) | [Propionyl-urea]⁺ |

| 159.11 | 44.02 | C6H11NO (Hexanoyl Azanide) | [H₂NCO]⁺ |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, a critical step in its definitive identification. For this compound research, HRMS is instrumental in distinguishing the target compound from other molecules that may have the same nominal mass (isobaric compounds).

By comparing the experimentally measured accurate mass to the theoretically calculated exact mass, researchers can confirm the elemental composition of this compound (C₇H₁₄N₂O₂) and its adducts with a high degree of certainty. A mass accuracy measurement within a narrow tolerance window, usually less than 5 parts per million (ppm), provides strong evidence for the compound's presence.

Table 2: High-Resolution Mass Spectrometry Data for this compound This table contains theoretically calculated mass data.

| Ion Type | Elemental Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₅N₂O₂⁺ | 159.1128 |

| [M+Na]⁺ | C₇H₁₄N₂NaO₂⁺ | 181.0947 |

| [M+K]⁺ | C₇H₁₄N₂KO₂⁺ | 197.0686 |

| [M-H]⁻ | C₇H₁₃N₂O₂⁻ | 157.0982 |

Development of Novel Analytical Approaches for this compound

The quest for improved analytical performance continually drives the development of new methodologies for this compound analysis. Research efforts are focused on enhancing sensitivity, selectivity, and throughput, as well as simplifying sample preparation protocols.

Novel approaches often center on advanced liquid chromatography-mass spectrometry (LC-MS) techniques. The development of derivatization strategies, for example, can improve chromatographic separation and detection sensitivity. nih.gov While this compound is a urea derivative itself, further chemical modification could potentially enhance its ionization efficiency or chromatographic retention on specific column chemistries. For instance, derivatization to form butyl esters has been used to analyze amino acids, a related class of compounds. researchgate.net

Method development also involves optimizing sample extraction and purification to minimize matrix effects, which can suppress or enhance the analyte signal. The exploration of different chromatographic phases, such as hydrophilic interaction liquid chromatography (HILIC) for polar compounds, can offer better separation from interfering substances. Future advancements may include the integration of these sophisticated analytical methods into automated, high-throughput platforms and the design of miniaturized sensors for rapid, on-site screening of this compound.

Potential Applications and Industrial Processes Rooted in N Carbamoylhexanamide Chemistry

N-Carbamoylhexanamide as a Synthetic Intermediate in Organic Synthesis

While the N-acylurea functional group, a core feature of this compound, is a known reactive intermediate in organic synthesis, no specific studies demonstrate the use of this compound itself as a precursor.

Theoretically, hydrolysis of this compound would yield hexanoic acid. However, without experimental validation, the specific conditions, yields, and potential side reactions for this transformation involving this compound are unknown.

N-acylureas can act as acylating agents or participate in cyclization reactions to form heterocyclic structures. wikipedia.orgreading.ac.uk Speculatively, this compound could serve as a building block in a similar fashion. However, no literature specifically describes its application in the synthesis of more complex amides or heterocycles.

Catalytic Roles or Applications of this compound Analogs

The broader class of N-acylureas and related amide compounds can sometimes participate in or influence catalytic cycles. For instance, certain amides can act as ligands for metal catalysts or participate in organocatalysis. numberanalytics.comnih.gov However, no studies have investigated the catalytic potential of this compound or its close analogs. Research into the catalytic applications of carbamoyl (B1232498) azides and the use of catalysts in amide synthesis exists, but does not specifically mention the title compound. acs.orgnih.gov

Process Optimization Studies for this compound Production

The synthesis of amides is a fundamental area of research in industrial chemistry, with significant efforts dedicated to optimizing reaction conditions to improve yield, reduce waste, and use environmentally benign reagents. researchgate.netdst.gov.innumberanalytics.com General strategies for amide synthesis include the coupling of carboxylic acids and amines, often mediated by coupling agents or catalysts. diva-portal.org While these general principles would apply to the synthesis of this compound, no specific process optimization studies for its production have been published.

A hypothetical production scheme might involve the reaction of hexanoyl isocyanate with ammonia (B1221849) or the reaction of hexanamide (B146200) with an isocyanate. Optimization of such a process would involve screening solvents, temperatures, catalysts, and reaction times, as is standard in process chemistry. numberanalytics.comnih.gov

Exploration of this compound in Advanced Material Development (Mechanistic Role)

N-acylureas can be incorporated into polymers and other materials, potentially influencing their mechanical properties, thermal stability, and biocompatibility through mechanisms like hydrogen bonding. researchgate.net For instance, the urea (B33335) and amide functionalities can participate in strong intermolecular hydrogen bonds, which can lead to self-assembling materials or polymers with enhanced strength. However, the role of this compound in the development of advanced materials has not been explored in the scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.